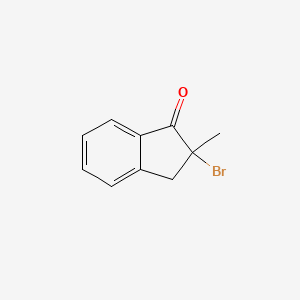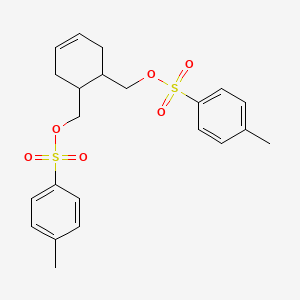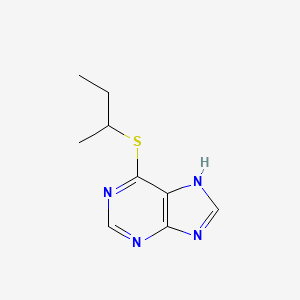
1H-Purine, 6-((1-methylpropyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine, 6-((1-methylpropyl)thio)- is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a 1-methylpropylthio group at the 6th position of the purine ring
Preparation Methods
The synthesis of 1H-Purine, 6-((1-methylpropyl)thio)- can be achieved through several synthetic routes. One common method involves the alkylation of 6-mercaptopurine with 1-bromobutane under basic conditions. The reaction typically proceeds as follows:
Starting Material: 6-mercaptopurine
Reagent: 1-bromobutane
Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate)
Solvent: Anhydrous ethanol or dimethyl sulfoxide (DMSO)
Temperature: Reflux conditions
The reaction yields 1H-Purine, 6-((1-methylpropyl)thio)- as the major product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Purine, 6-((1-methylpropyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the thio group to a thiol or even further to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at the 6th position, where the thio group can be replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction.
Scientific Research Applications
1H-Purine, 6-((1-methylpropyl)thio)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition, particularly those involving purine metabolism. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: Research has shown potential antiviral and anticancer properties, making it a candidate for drug development. It has been studied for its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various bioactive compounds.
Mechanism of Action
The mechanism of action of 1H-Purine, 6-((1-methylpropyl)thio)- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes involved in purine metabolism, such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). By inhibiting these enzymes, the compound disrupts the synthesis and recycling of purine nucleotides, leading to a decrease in cellular proliferation and viral replication.
Comparison with Similar Compounds
1H-Purine, 6-((1-methylpropyl)thio)- can be compared with other similar compounds, such as:
6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia. It differs from 1H-Purine, 6-((1-methylpropyl)thio)- by the absence of the 1-methylpropylthio group.
6-Thioguanine: Another purine analog with anticancer properties. It has a thiol group at the 6th position instead of the 1-methylpropylthio group.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase. It lacks the thio group present in 1H-Purine, 6-((1-methylpropyl)thio)-.
The uniqueness of 1H-Purine, 6-((1-methylpropyl)thio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
82499-07-8 |
|---|---|
Molecular Formula |
C9H12N4S |
Molecular Weight |
208.29 g/mol |
IUPAC Name |
6-butan-2-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C9H12N4S/c1-3-6(2)14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,3H2,1-2H3,(H,10,11,12,13) |
InChI Key |
YLMWMBWJGSIKKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
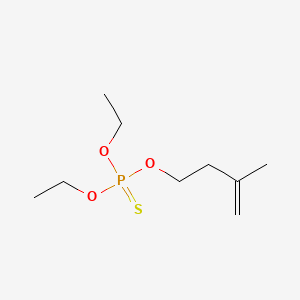
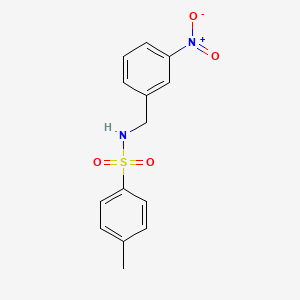

![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)

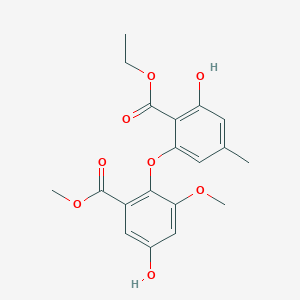

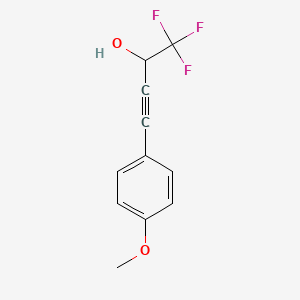
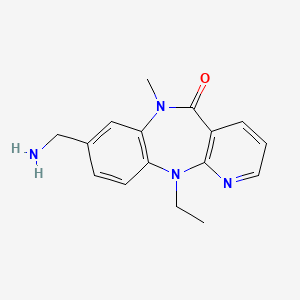
![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)
